5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Overview
Description
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core with a piperidine ring and a methyl group attached.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .
Mode of Action
It’s worth noting that sodium channel blockers inhibit the flow of sodium ions through the sodium channels, which can affect the propagation of action potentials in neurons, potentially leading to a variety of effects depending on the specific channels and cells involved .
Biochemical Pathways
Sodium channel blockers can influence a variety of biochemical pathways related to neuronal signaling and the propagation of action potentials .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sodium channels, potentially acting as a blocker. This interaction can influence the activity of these channels, affecting the flow of ions across cell membranes. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, thereby modulating their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sodium channels can alter the electrical activity of cells, which is crucial for processes such as muscle contraction and neurotransmission. Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as sodium channels, and inhibit their activity. This inhibition can lead to changes in ion flow and cellular excitability. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes, which in turn affects metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating ion channel activity and improving cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may involve processes such as oxidation, reduction, and conjugation, which are mediated by specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific tissues. The distribution of this compound can influence its accumulation and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, thereby influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach synthesis: This involves the cyclization of N-aryl amidines.
From dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald synthesis: This involves the reaction of nitriles with o-phenylenediamine.
Amino nitrile synthesis: This involves the reaction of amino nitriles with o-phenylenediamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings .
Scientific Research Applications
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-4-yl-1H-benzimidazole: Used as a reagent in the synthesis of sodium channel blockers and Akt1/Akt2 dual inhibitors.
5,6-Dichloro-2-piperidin-4-yl-benzoimidazole: Investigated for its antibacterial properties.
4,6-Dibromo-2-mercaptobenzimidazole: Known for its antiprotozoal and antibacterial activities.
Uniqueness
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the piperidine ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHCWRNRXJLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588645 | |
Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295790-48-6 | |
Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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